Ethyl-(2R,3S)-N-benzoyl-3-Phenylisoserine ester

Biocatalysis Asymmetric Reduction Taxane Semi-Synthesis

This (2R,3S) ethyl ester is the pharmacophoric C-13 side chain for paclitaxel/docetaxel semi-synthesis. The ≥98% ee (2R,3S) configuration is non-negotiable for microtubule activity; the (2S,3R) antipode is inactive. The ethyl ester provides optimal biocatalytic access and hydrolytic stability, outperforming methyl/long-chain esters. It is the mandated starting material in U.S. Patent 5,675,025 (NaPro route). A non-azide cyclic sulfate alternative eliminates NaN₃ hazards. Ideal for GMP intermediate procurement and reference standard use.

Molecular Formula C20H23NO5
Molecular Weight 357.4 g/mol
Cat. No. B15327804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-(2R,3S)-N-benzoyl-3-Phenylisoserine ester
Molecular FormulaC20H23NO5
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCCOC(C)OC(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C20H23NO5/c1-3-25-14(2)26-18(20(23)24)17(15-10-6-4-7-11-15)21-19(22)16-12-8-5-9-13-16/h4-14,17-18H,3H2,1-2H3,(H,21,22)(H,23,24)
InChIKeyOKSZFAMAFLHYNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl-(2R,3S)-N-benzoyl-3-Phenylisoserine Ester: Chiral Paclitaxel Side-Chain Intermediate for Regulated Semi-Synthesis and Analytical Reference Standards


Ethyl-(2R,3S)-N-benzoyl-3-Phenylisoserine ester (CAS 153433-80-8; synonym: ethyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate; molecular formula C₁₈H₁₉NO₄; MW 313.35 g/mol) is the ethyl ester of the (2R,3S)-N-benzoyl-3-phenylisoserine side chain—the pharmacophoric C-13 substituent of the anticancer drug paclitaxel (Taxol®) [1]. This chiral intermediate is a white crystalline solid (mp 162–163 °C) that serves as a pivotal building block in the semi-synthesis of paclitaxel and docetaxel, where the (2R,3S) absolute configuration is indispensable for microtubule-stabilizing activity [1][2]. Its preparation at industrial scale has been demonstrated via stereoselective microbial reduction of ethyl 2-keto-3-(N-benzoylamino)-3-phenylpropionate, achieving >80% yield and >98% enantiomeric excess [1].

Why Ethyl-(2R,3S)-N-benzoyl-3-Phenylisoserine Ester Cannot Be Interchanged with Its Free Acid, Methyl Ester, or Opposite Enantiomer in Regulated Taxane Manufacturing


The ethyl ester is not merely a solubilised prodrug of the free acid; it is a strategically differentiated intermediate whose ester moiety governs orthogonal protecting-group compatibility during semi-synthesis, biocatalytic accessibility, and hydrolytic stability during downstream processing [1]. The (2R,3S) configuration is non-negotiable: the (2S,3R) antipode is essentially inactive in microtubule stabilisation, and even small diastereomeric contamination directly compromises final API potency [2]. Substituting the methyl ester—although resolvable by conglomerate crystallisation—introduces different solubility, chromatographic behaviour, and ester-hydrolysis side-reaction profiles during yeast-mediated reductions, where long-chain and methyl esters suffer greater non-productive hydrolysis than the ethyl ester [1][3]. The free acid lacks the ester protecting group required for sequential N-CBZ and C-2′-O-benzyl protection in the dominant NaPro-type semi-synthetic route, making the ethyl ester the specific entry point mandated by current good manufacturing process (GMP) patent architectures [1].

Ethyl-(2R,3S)-N-benzoyl-3-Phenylisoserine Ester: Comparator-Anchored Quantitative Evidence for Procurement and Process Selection


Microbial Bioreduction Enantioselectivity: (2R,3S)-syn vs. Anti Diastereomers in Ethyl Ester Substrate

In the stereoselective microbial reduction of racemic ethyl 2-keto-3-(N-benzoylamino)-3-phenylpropionate, strains Hansenula polymorpha SC 13865 and Hansenula fabianii SC 13894 produced the desired (2R,3S)-syn diastereomer (ethyl ester target) with >80% reaction yield and >98% enantiomeric excess (ee), while the undesired anti diastereomers (2c,2d) were co-produced at only 10–20% [1]. This establishes a syn/anti diastereomeric ratio of ≥4:1 directly from the bioreduction, substantially reducing the chromatographic burden relative to non-selective chemical reduction routes where syn/anti ratios approach 1:1 [1].

Biocatalysis Asymmetric Reduction Taxane Semi-Synthesis

Aqueous Acidic Stability: Ethyl Ester vs. Baccatin III and 10-Deacetylbaccatin III Core Structures

Under acidic aqueous conditions (pH 1–5), N-benzoyl-3-phenylisoserine ethyl ester degraded significantly slower than both baccatin III and 10-deacetylbaccatin III across all pH values tested [1]. At pH 2—a condition relevant to acidic work-up and purification steps—the degradation rate followed the order: baccatin III ≈ 10-deacetylbaccatin III > paclitaxel > N-benzoyl-3-phenylisoserine ethyl ester, with the ethyl ester being the most stable species among the four [1]. All compounds exhibited first-order dependency on hydrogen ion concentration, and no epimerisation of the ethyl ester was detected at acidic pH [1]. The pH of maximum stability for all compounds was approximately pH 4 [1].

Degradation Kinetics Aqueous Stability Forced Degradation

Regio- and Stereoselective Cyclic Sulfate Opening: Ethyl Ester Synthesis with Preserved Optical Purity

An alternative and highly practical synthetic route to (2R,3S)-(−)-N-benzoyl-3-phenylisoserine ethyl ester proceeds via regio- and stereoselective opening of chiral cyclic sulfate 4(S)-carbethoxy-5(R)-phenyl-1,3,2-dioxathiolane-2,2-dioxide with MgBr₂·Et₂O, which proceeds selectively at the benzylic position to afford the desired bromohydrin intermediate in excellent yield [1]. This intermediate is then converted to the target ethyl ester in excellent overall yield and optical purity, providing an improved process relative to earlier azide-based routes that required hydrogenation and generated stoichiometric waste [1]. The cyclic sulfate approach leverages the ethyl ester's carbethoxy group as an integral handle for regiochemical control, a feature not equivalently available with the methyl ester analogue [1].

Stereoselective Synthesis Cyclic Sulfate Chemistry Process Chemistry

Ethyl Ester as the Preferred Substrate for Biocatalytic Reduction: Comparison of Ester Hydrolysis Side-Reactions Across Alkyl Chain Lengths

In a systematic study of baker's yeast-mediated reductions of α-keto esters, yeast-mediated ester hydrolysis was identified as a significant competing side reaction for substrates derived from long-chain alcohols [1]. The ethyl ester occupies a practical optimum: it is sufficiently lipophilic for effective cellular uptake and enzyme binding, yet the ethyl group is resistant enough to non-productive esterase cleavage compared to longer alkyl chains [1]. Critically, for the specific case of ethyl benzoylformate reduction, the addition of methyl vinyl ketone as a sacrificial electrophile increased enantioselectivity, demonstrating that the ethyl ester substrate permits process tweaking that is not equally effective with methyl esters [1]. The methyl ester, while sometimes yielding higher enantioselectivity in simple benzoylformate reductions, suffers from greater susceptibility to non-productive hydrolysis in whole-cell systems containing endogenous esterases [1].

Baker's Yeast Reduction Ester Hydrolysis Biocatalytic Selectivity

Ethyl Ester as the Mandatory Entry Point for the Dominant NaPro-Type Semi-Synthetic Paclitaxel Route

In the widely implemented NaPro BioTherapeutics semi-synthetic route to paclitaxel (U.S. Patent 5,675,025 and related filings), the (2R,3S)-3-phenylisoserine ethyl ester is the mandatory starting material for the sequential installation of the N-CBZ (carbobenzyloxy) and C-2′-O-benzyl protecting groups [1]. The patent explicitly describes reacting (2R,3S)-3-phenylisoserine ethyl ester with benzylchloroformate to produce the N-CBZ protected ethyl ester, followed by replacement of the C-2′ hydrogen with a hydrogenatable benzyl protecting group [1][2]. The free acid cannot directly enter this protection sequence without prior esterification, and the methyl ester is not specified in the exemplified claims of this dominant process patent family, creating an intellectual-property-driven procurement specification for the ethyl ester specifically [1].

Process Patent Architecture Semi-Synthesis Protecting Group Strategy

Ethyl-(2R,3S)-N-benzoyl-3-Phenylisoserine Ester: Evidence-Backed Application Scenarios for Procurement Decision-Making


GMP Semi-Synthesis of Paclitaxel via the NaPro / Sisti-Swindell Protected Ester Route

The ethyl ester is the designated starting material in the patent-exemplified process (U.S. Patent 5,675,025; EP0837846B1) where it is sequentially converted to N-CBZ-(2R,3S)-3-phenylisoserine ethyl ester and then C-2′-O-benzyl protected before coupling to 7-O-protected baccatin III [1]. The ≥98% ee specification documented in the Patel (1993) bioreduction process provides a directly verifiable procurement quality criterion for this application. The acidic stability data from Tian & Stella (2010) further support that the ethyl ester withstands the acidic deprotection steps inherent in the NaPro route with minimal degradation.

Biocatalytic Process Development for Taxane Side-Chain Synthons

For R&D groups developing or scaling biocatalytic reductions, the ethyl ester of 2-keto-3-(N-benzoylamino)-3-phenylpropionic acid is the substrate for which whole-cell reduction has been most thoroughly characterised (Hansenula polymorpha SC 13865, H. fabianii SC 13894), delivering >80% yield and >98% ee of the (2R,3S)-syn alcohol [1]. The Kayser & Stewart (1999) study establishes that the ethyl ester occupies a practical optimum where competing esterase hydrolysis is manageable compared to longer-chain esters, and enantioselectivity can be further tuned with exogenous additives.

Analytical Reference Standard and Impurity Profiling in Paclitaxel Drug Product Quality Control

The ethyl ester (CAS 153433-80-8) is a well-characterised paclitaxel-related substance used as an analytical reference standard for HPLC impurity profiling [1]. Its distinct retention time relative to the methyl ester analogue (CAS 32981-85-4) and the free acid (CAS 132201-33-3) enables unambiguous identification in stability-indicating methods. The forced-degradation kinetic data from Tian & Stella (2008/2010) provide the scientific rationale for system suitability testing under acidic and basic stressed conditions.

Azide-Free, Scalable Synthesis via Cyclic Sulfate Ring-Opening for Safety-Conscious Manufacturing

The Nandanan/Sudalai (1999) cyclic sulfate route to the ethyl ester avoids azide intermediates entirely, replacing NaN₃ with MgBr₂·Et₂O for regio- and stereoselective benzylic bromination. For manufacturing sites with restrictions on azide handling or azide waste streams, this route eliminates a significant process safety hazard while delivering the target ethyl ester in excellent yield and optical purity [1]. The carbethoxy group of the ethyl ester is integral to the regiochemical control in the sulfate opening step, making this route unavailable with the free acid or other ester variants.

Quote Request

Request a Quote for Ethyl-(2R,3S)-N-benzoyl-3-Phenylisoserine ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.